OTS964
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Overview
Description
OTS964 is a potent inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), a protein kinase that plays a crucial role in mitosis and is highly expressed in various cancers, including ovarian and lung cancers . This compound has demonstrated significant anti-proliferative activity in cell lines positive for TOPK .
Preparation Methods
Synthetic Routes and Reaction Conditions
OTS964 can be synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound can be encapsulated into liposomes through well-established pH gradient-based methods. This encapsulation enhances the stability and bioavailability of this compound, making it suitable for clinical development .
Chemical Reactions Analysis
Types of Reactions
OTS964 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs with potentially different biological activities .
Scientific Research Applications
OTS964 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TOPK and its effects on cell cycle regulation.
Biology: Investigated for its role in modulating cellular processes such as mitosis and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including ovarian and lung cancers. .
Mechanism of Action
OTS964 exerts its effects by inhibiting T-lymphokine-activated killer cell-originated protein kinase (TOPK), a protein kinase involved in cell cycle control and mitotic progression. By inhibiting TOPK, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to interact with the ATP-binding cassette sub-family G member 2 (ABCG2) transporter, affecting the pharmacokinetic profile of other ABCG2 substrate-drugs .
Comparison with Similar Compounds
Similar Compounds
OTS514: Another TOPK inhibitor with similar biological activity.
OTS167: A compound with comparable inhibitory effects on TOPK.
OTS186935: Shares similar binding sites with OTS964 and exhibits similar pharmacological properties
Uniqueness
This compound is unique due to its high affinity and selectivity for TOPK, as well as its ability to be encapsulated into liposomes for enhanced stability and bioavailability. This makes this compound a promising candidate for clinical development and cancer therapy .
Properties
CAS No. |
1338542-14-5 |
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Molecular Formula |
C23H24N2O2S |
Molecular Weight |
392.5 |
InChI |
InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1 |
InChI Key |
XCFRUAOZMVFDPQ-AWEZNQCLSA-N |
SMILES |
CC1=C2C(C(C=CS3)=C3C(N2)=O)=C(C4=CC=C([C@@H](C)CN(C)C)C=C4)C(O)=C1 |
Synonyms |
9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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